Ethyl-2-amino-6-(hydroxyphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-6-(4-hydroxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-6-(4-hydroxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions One common method is the cyclization of appropriate precursors under controlled conditions For instance, the reaction of a substituted benzaldehyde with a thiophene derivative in the presence of a base can lead to the formation of the benzothiophene core
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are more suitable for large-scale production are often employed. Additionally, continuous flow reactors and other advanced technologies may be used to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-6-(4-hydroxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinone derivatives, while nucleophilic substitution at the amino group can produce various substituted benzothiophenes.
Scientific Research Applications
Ethyl 2-amino-6-(4-hydroxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein-ligand binding.
Industry: Used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-6-(4-hydroxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The amino and hydroxyphenyl groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The benzothiophene core may interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-(3,4-dimethoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate
- Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate
Uniqueness
Ethyl 2-amino-6-(4-hydroxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific combination of functional groups and the benzothiophene core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its structural features allow for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties.
Properties
Molecular Formula |
C17H19NO3S |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
ethyl 2-amino-6-(4-hydroxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C17H19NO3S/c1-2-21-17(20)15-13-8-5-11(9-14(13)22-16(15)18)10-3-6-12(19)7-4-10/h3-4,6-7,11,19H,2,5,8-9,18H2,1H3 |
InChI Key |
KPOHQHRYIRRCEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C3=CC=C(C=C3)O)N |
Origin of Product |
United States |
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